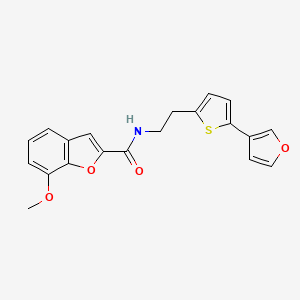
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea, also known as CP-690,550, is a novel Janus kinase (JAK) inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Mechanism of Action
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea selectively inhibits the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune responses. JAK enzymes are involved in the activation of various cytokine receptors, which in turn activate downstream signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting JAK activity, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea can help to reduce the production of pro-inflammatory cytokines and prevent tissue damage.
Biochemical and Physiological Effects:
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. It has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in human clinical trials. Additionally, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea has been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea for lab experiments is its selectivity for JAK enzymes, which allows for more precise targeting of the immune system. Additionally, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea has been shown to have a favorable safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea is its relatively short half-life, which may limit its efficacy in certain clinical settings.
Future Directions
There are several future directions for the study of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea. One area of research is the development of more selective JAK inhibitors that can target specific JAK isoforms. Another area of research is the investigation of the long-term safety and efficacy of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea in various autoimmune and inflammatory diseases. Additionally, the potential use of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea in combination with other therapeutic agents, such as biologics or small molecule inhibitors, is an area of active research. Finally, the development of novel delivery systems that can improve the pharmacokinetic properties of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea is another area of research that may enhance its therapeutic potential.
Synthesis Methods
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea can be synthesized using a multi-step process. The first step involves the reaction of 1-cyclopropyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2-diaminoethane to form the corresponding urea. The final step involves the reaction of the urea with 2-methoxyethyl isocyanate to yield 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea.
Scientific Research Applications
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea has been studied extensively for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK enzymes, which play a crucial role in the signaling pathways that regulate immune responses. By inhibiting JAK activity, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea can help to reduce inflammation and prevent tissue damage.
properties
IUPAC Name |
1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-17-5-4-12-11(16)13-8-6-10(15)14(7-8)9-2-3-9/h8-9H,2-7H2,1H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBGNCOOCKWPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

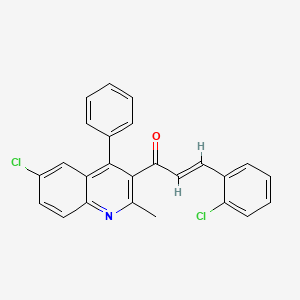
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)
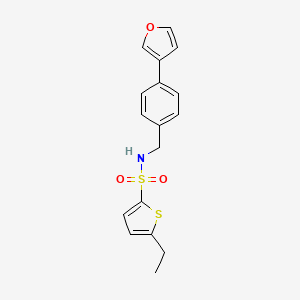
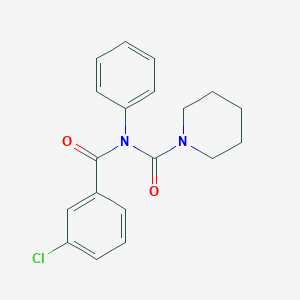
![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2908708.png)
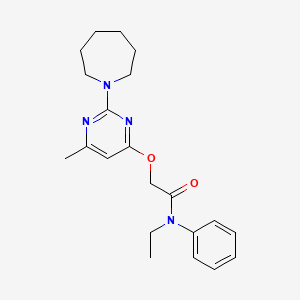
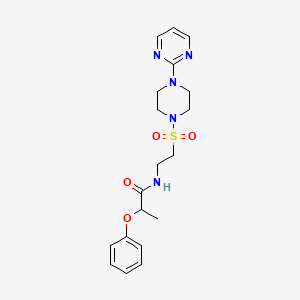
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908713.png)

![4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate](/img/structure/B2908716.png)
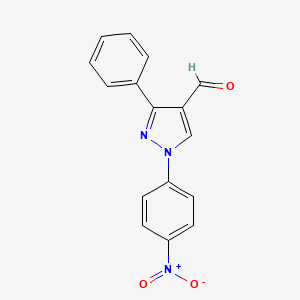
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B2908719.png)
